molecular formula C6H13O6P B599697 Trimethyl methoxyphosphonoacetate CAS No. 16141-78-9

Trimethyl methoxyphosphonoacetate

Cat. No.: B599697
CAS No.: 16141-78-9
M. Wt: 212.138
InChI Key: KYMUNKMWGDJFHK-UHFFFAOYSA-N
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Description

Trimethyl methoxyphosphonoacetate is an organophosphorus compound with the molecular formula C6H13O6P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to three methoxy groups and an acetate group.

Safety and Hazards

Trimethyl phosphonoacetate, a related compound, is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl methoxyphosphonoacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methyl chloroacetate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation with methanol or water.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions may vary depending on the desired purity and yield. Microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethyl methoxyphosphonoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of functionalized phosphonates .

Mechanism of Action

The mechanism of action of trimethyl methoxyphosphonoacetate involves its ability to undergo various chemical transformations, which can be exploited in different applications. For example, in biological systems, it may act as a prodrug, releasing active phosphonic acid derivatives upon metabolic conversion. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl methoxyphosphonoacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Trimethyl methoxyphosphonoacetate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Methyl acetoacetate", "Trimethyl phosphite", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Methyl acetoacetate is reacted with trimethyl phosphite in the presence of a base catalyst such as sodium hydroxide to form methyl 2-(trimethylphosphoranylidene)acetoacetate.", "Step 2: The intermediate product from step 1 is then reacted with methanol in the presence of an acid catalyst such as hydrochloric acid to form methyl 2-(methoxycarbonyl)ethylphosphonic acid.", "Step 3: The final step involves the reaction of the product from step 2 with sodium hydroxide and sodium chloride to form Trimethyl methoxyphosphonoacetate." ] }

CAS No.

16141-78-9

Molecular Formula

C6H13O6P

Molecular Weight

212.138

IUPAC Name

methyl 2-(dimethoxyphosphorylmethoxy)acetate

InChI

InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3

InChI Key

KYMUNKMWGDJFHK-UHFFFAOYSA-N

SMILES

COC(=O)COCP(=O)(OC)OC

Origin of Product

United States

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